molecular formula C19H20Cl2N2O2 B2480076 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide CAS No. 2034523-80-1

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide

Cat. No.: B2480076
CAS No.: 2034523-80-1
M. Wt: 379.28
InChI Key: YTLOBAYHBGHJIP-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a synthetic organic compound characterized by the presence of dichlorophenyl and methoxyazetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Amidation: The final step involves the formation of the amide bond between the dichlorophenyl-azetidinyl intermediate and a propanoic acid derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dichlorophenyl)-1,1-dimethylurea:

    1-(3,4-dichlorophenyl)-3-methoxyurea: Another urea derivative with similar structural features.

Uniqueness

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is unique due to the presence of the methoxyazetidinyl group, which imparts distinct chemical and biological properties compared to other dichlorophenyl derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-25-16-11-23(12-16)15-6-4-14(5-7-15)22-19(24)9-3-13-2-8-17(20)18(21)10-13/h2,4-8,10,16H,3,9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLOBAYHBGHJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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